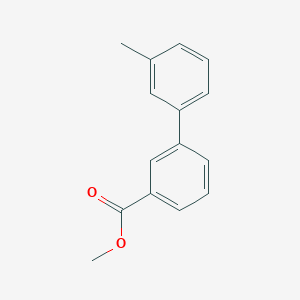
Methyl-3-(3-Methylphenyl)benzoat
Übersicht
Beschreibung
Methyl 3-(3-methylphenyl)benzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its aromatic structure, which includes a benzoate group and a methyl-substituted phenyl ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its aromatic structure and reactivity.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in certain industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(3-methylphenyl)benzoate can be synthesized through the esterification of 3-(3-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 3-(3-methylphenyl)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-methylphenyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(3-methylphenyl)benzoic acid and methanol in the presence of an acid or base.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Hydrolysis: 3-(3-methylphenyl)benzoic acid and methanol.
Reduction: 3-(3-methylphenyl)benzyl alcohol.
Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.
Wirkmechanismus
The mechanism by which methyl 3-(3-methylphenyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets through its aromatic structure, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Methyl 3-(3-methylphenyl)benzoate is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and physical properties compared to other benzoate esters. This structural difference can affect its solubility, boiling point, and interaction with other molecules.
Eigenschaften
IUPAC Name |
methyl 3-(3-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGLGEBUFGMUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)
![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)
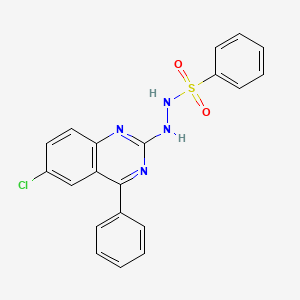
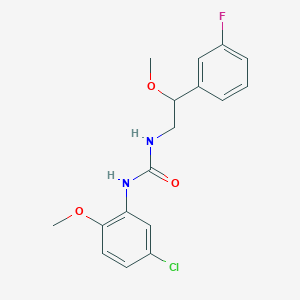
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)
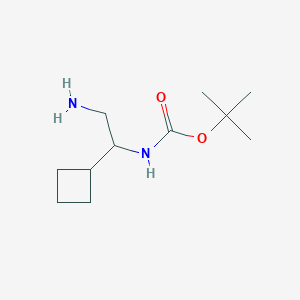
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)
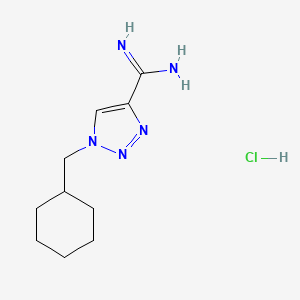
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)

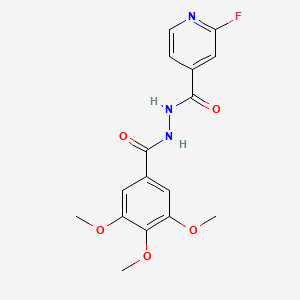
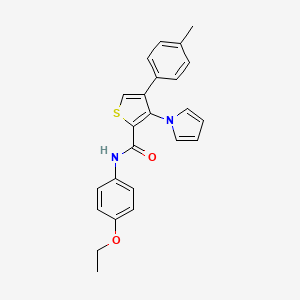
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
